N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that exhibits a variety of biological activities. This compound belongs to the thiazolidinone family, which is known for its diverse pharmacological profiles including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C21H17ClN4O2S3
- Molecular Weight : 489.02 g/mol
- CAS Number : 1021215-55-3
Antimicrobial Activity
Research indicates that compounds with thiazolidinone scaffolds often demonstrate significant antimicrobial properties. The thiazolidinone structure is known to inhibit bacterial growth by disrupting cell wall synthesis and function. Specific studies have shown that derivatives of this compound exhibit activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of thiazolidinones has been well documented. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases related to oxidative stress. The specific antioxidant capacity of this compound has not been extensively studied but can be inferred from the general properties of similar compounds in its class .
Anti-inflammatory Effects
Thiazolidinones have shown promise as anti-inflammatory agents. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in the inflammatory response. This property suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo...) exhibited significant inhibition zones at varying concentrations.
- Oxidative Stress Reduction : In vitro experiments demonstrated that thiazolidinones can significantly reduce malondialdehyde (MDA) levels in treated cells compared to controls, indicating their role in reducing lipid peroxidation and oxidative stress.
- Anti-inflammatory Activity : A recent study highlighted that a related thiazolidinone reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation, supporting the hypothesis that N-(2-chloro-4-methylphenyl)-2... could have similar effects.
Properties
CAS No. |
1021215-55-3 |
---|---|
Molecular Formula |
C21H17ClN4O2S3 |
Molecular Weight |
489.02 |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-7-8-14(13(22)9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
CIUZLEHIDFUTFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.